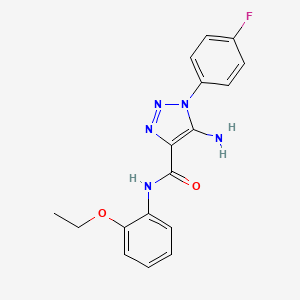![molecular formula C14H16ClN3O2 B5595088 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5595088.png)
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0931045 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
Research has explored the design, synthesis, and evaluation of N-substituted 1,3,4-oxadiazole derivatives, focusing on their anticancer activities. A study highlighted the synthesis of a series of compounds starting from basic chemical precursors, which were then evaluated against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The results demonstrated that most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide, suggesting potential applications in cancer therapy (Ravinaik et al., 2021).
Antibacterial and Antioxidant Properties
Another area of research involves the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial and antioxidant capabilities. A study synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and characterized them using spectral studies and X-ray diffraction. These compounds demonstrated significant antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in antimicrobial and oxidative stress-related therapeutic applications (Karanth et al., 2019).
Antimycobacterial Activity
The synthesis and screening of N-substituted 1,3,4-oxadiazole derivatives for antimycobacterial activity represent another significant application. A study reported the synthesis of 24 new derivatives and their evaluation against Mycobacterium tuberculosis. Among these, certain compounds demonstrated promising antimycobacterial activity with minimal inhibitory concentration (MIC) values indicating strong potential as lead molecules for developing new antitubercular drugs (Nayak et al., 2016).
Alzheimer’s Disease Treatment
Research also extends to the development of new drug candidates for Alzheimer's disease. A study involved the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential as therapeutic agents for Alzheimer's. These compounds underwent spectral analysis and enzyme inhibition activity testing against acetylcholinesterase, an enzyme associated with the disease's pathology. The study provides a basis for further development of these compounds as potential treatments for Alzheimer's disease (Rehman et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8(2)13(19)16-9(3)14-17-12(18-20-14)10-6-4-5-7-11(10)15/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEASLHIWLGKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,5R)-6-(cyclopropylmethyl)-3-(3,6-dimethyl-1-benzofuran-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595010.png)
![5-[[(4-chlorophenyl)amino]sulfonyl]-2-methylBenzoic acid](/img/structure/B5595027.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)
![(NE)-N-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydroxylamine](/img/structure/B5595043.png)
![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595058.png)
![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)

![2-(2-Bromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5595084.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)
![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)
![3-fluoro-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B5595112.png)
![5-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B5595125.png)
![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)
